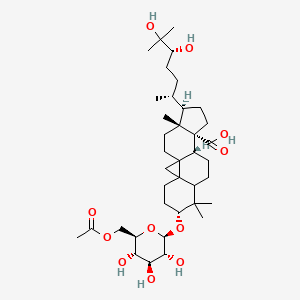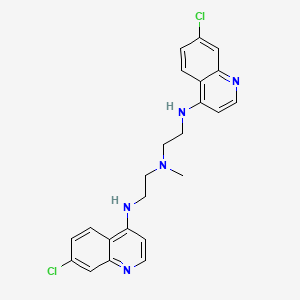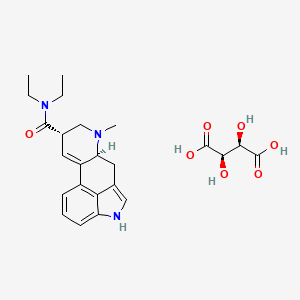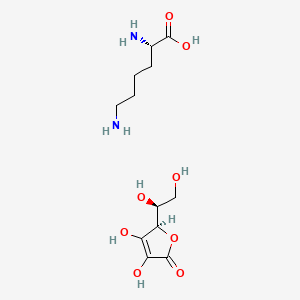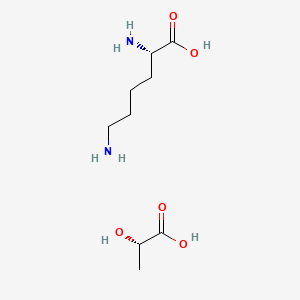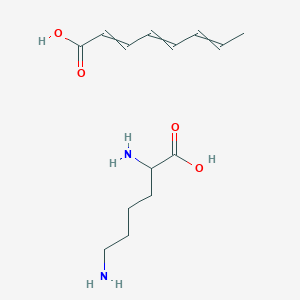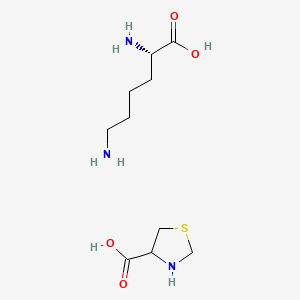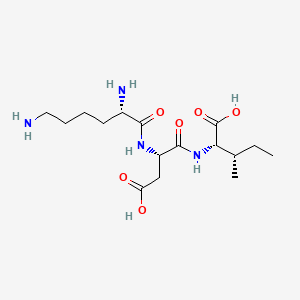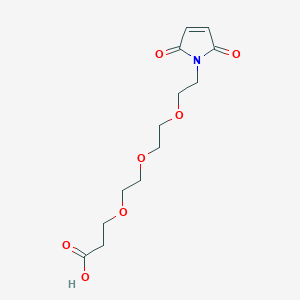
Maleimido-tri(ethylene glycol)-propionic acid
Descripción general
Descripción
Maleimido-tri(ethylene glycol)-propionic acid is a compound that features a maleimide group attached to a tri(ethylene glycol) chain, which is further connected to a propionic acid moiety. This compound is known for its utility in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups.
Mecanismo De Acción
Target of Action
Mal-PEG3-acid, a polyethylene glycol (PEG) linker, primarily targets molecules with thiol groups and primary amine groups . The maleimide group in Mal-PEG3-acid reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mode of Action
Mal-PEG3-acid interacts with its targets through covalent bonding. The maleimide group in Mal-PEG3-acid forms a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
It is known that peg linkers like mal-peg3-acid are often used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that Mal-PEG3-acid could potentially influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in mal-peg3-acid increases solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of Mal-PEG3-acid can be influenced by various environmental factors. For instance, the reactivity of the maleimide group with thiol groups can be affected by pH . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous media , suggesting that the presence of water could influence the action of Mal-PEG3-acid
Análisis Bioquímico
Biochemical Properties
Maleimido-tri(ethylene glycol)-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the preparation of neolymphostin-based ADC precursors for site-specific cysteine mutant trastuzumab-A114C conjugation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and any long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of maleimido-tri(ethylene glycol)-propionic acid typically involves the reaction of maleimide with tri(ethylene glycol) and propionic acid under controlled conditions. One common method includes the use of a Diels-Alder reaction, where maleimide reacts with a diene to form the desired product . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Maleimido-tri(ethylene glycol)-propionic acid primarily undergoes addition reactions, particularly Michael addition, where the maleimide group reacts with nucleophiles such as thiols. This reaction forms stable thioether bonds, making it valuable in bioconjugation .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, which react with the maleimide group under mild pH conditions (typically pH 6.5-7.5) . The reaction is highly specific and efficient, forming stable thioether linkages.
Major Products Formed
The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and resistant to cleavage by reducing agents or physiological buffer conditions .
Aplicaciones Científicas De Investigación
Maleimido-tri(ethylene glycol)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinkers for studying protein interactions and structures.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of self-healing polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
1,8-bis(maleimido)diethylene glycol: Similar in structure but with a shorter polyethylene glycol spacer.
1,11-bis(maleimido)triethylene glycol: Similar in structure with a longer polyethylene glycol spacer.
ω-(N-maleimido)caproic acid: Another maleimide derivative used in bioconjugation.
Uniqueness
Maleimido-tri(ethylene glycol)-propionic acid is unique due to its specific combination of a maleimide group, tri(ethylene glycol) chain, and propionic acid moiety. This structure provides enhanced solubility, stability, and reduced immunogenicity compared to other maleimide derivatives .
Propiedades
Número CAS |
518044-40-1 |
|---|---|
Fórmula molecular |
C13H19NO7 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO7/c15-6-3-9(14-10(18)1-2-11(14)19)13(4-7-16,5-8-17)12(20)21/h1-2,9,15-17H,3-8H2,(H,20,21) |
Clave InChI |
AMOPUHDFPSFVHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)C(CCO)C(CCO)(CCO)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Mal-PEG3-acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


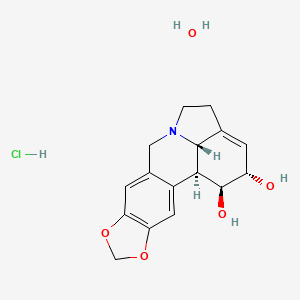
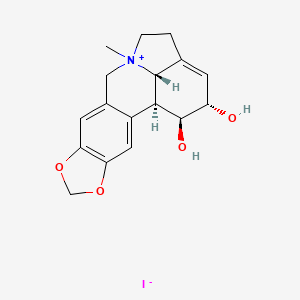
![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)

